4-(4-Fluorophenyl)thiophene-3-carbaldehyde
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Overview
Description
4-(4-Fluorophenyl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions and yields the desired aldehyde product.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a thiophene-3-boronic acid in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-carbon bond between the fluorophenyl and thiophene rings, followed by oxidation to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 4-(4-Fluorophenyl)thiophene-3-carboxylic acid.
Reduction: 4-(4-Fluorophenyl)thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Fluorophenyl)thiophene-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The presence of the fluorophenyl group can enhance binding affinity and specificity towards certain targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
4-(4-Fluorophenyl)thiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
4-(4-Chlorophenyl)thiophene-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and interactions.
Thiophene-3-carboxaldehyde: Lacks the phenyl group, leading to distinct chemical behavior and applications.
The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7FOS |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H |
InChI Key |
PMFQSOUCJQXCEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2C=O)F |
Origin of Product |
United States |
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